Cas no 1555852-04-4 (1-(3-methylthiophen-2-yl)ethane-1,2-diol)

1-(3-Methylthiophen-2-yl)ethane-1,2-diol is a versatile synthetic intermediate with applications in organic synthesis and pharmaceutical development. This compound features a thiophene ring substituted with a methyl group at the 3-position and a vicinal diol functional group, enhancing its reactivity for further derivatization. The presence of both hydroxyl groups enables selective modifications, making it valuable for constructing complex molecular architectures. Its stability under standard conditions and compatibility with common reagents facilitate efficient handling in multistep syntheses. The thiophene moiety contributes to electronic diversity, which is advantageous in designing bioactive compounds or functional materials. This diol is particularly useful in asymmetric synthesis and as a precursor for heterocyclic systems.
1-(3-methylthiophen-2-yl)ethane-1,2-diol structure
1555852-04-4 structure
Product Name:1-(3-methylthiophen-2-yl)ethane-1,2-diol
CAS No:1555852-04-4
MF:C7H10O2S
MW:158.218101024628
CID:6543354
PubChem ID:82713699
Update Time:2025-05-21

1-(3-methylthiophen-2-yl)ethane-1,2-diol Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylthiophen-2-yl)ethane-1,2-diol
    • EN300-1240370
    • AKOS021031578
    • 1555852-04-4
    • Inchi: 1S/C7H10O2S/c1-5-2-3-10-7(5)6(9)4-8/h2-3,6,8-9H,4H2,1H3
    • InChI Key: FMTZGSUCDJIDPS-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(CO)O

Computed Properties

  • Exact Mass: 158.04015073g/mol
  • Monoisotopic Mass: 158.04015073g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 68.7Ų

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Additional information on 1-(3-methylthiophen-2-yl)ethane-1,2-diol

Introduction to 1-(3-methylthiophen-2-yl)ethane-1,2-diol (CAS No. 1555852-04-4)

1-(3-methylthiophen-2-yl)ethane-1,2-diol, identified by its Chemical Abstracts Service (CAS) number 1555852-04-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic alcohol features a thiophene ring substituted with a methyl group at the 3-position and an ethane diol moiety at the 1 and 2 positions. The unique structural configuration of this molecule imparts distinct chemical properties that make it a valuable scaffold for drug discovery and development.

The thiophene core is a prominent motif in medicinal chemistry, renowned for its role in the design of bioactive molecules. Thiophenes are aromatic heterocycles that exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methylthiophen-2-yl group in 1-(3-methylthiophen-2-yl)ethane-1,2-diol enhances its potential as a pharmacophore by introducing both lipophilicity and electronic effects that can modulate receptor binding. This structural feature has been extensively explored in recent years, particularly in the development of small-molecule inhibitors targeting protein-protein interactions and enzyme inhibition.

The ethane-1,2-diol moiety, also known as glycol, contributes to the compound's solubility and metabolic stability. Glycols are commonly incorporated into drug molecules to improve pharmacokinetic profiles, as they can enhance solubility in both aqueous and lipid environments. In the context of 1-(3-methylthiophen-2-yl)ethane-1,2-diol, the diol group may serve as a hydrogen bond acceptor or donor, influencing binding affinity to biological targets. The flexibility introduced by this functional group also allows for conformational diversity, which can be exploited to optimize drug-like properties such as binding affinity and selectivity.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-(3-methylthiophen-2-yl)ethane-1,2-diol as a lead compound for therapeutic intervention. Studies have demonstrated that thiophene-based derivatives can interact with various biological targets, including kinases, transcription factors, and ion channels. The methylthiophen-2-yl substituent appears to play a critical role in modulating these interactions by influencing electronic distributions across the molecule. This has led to interest in synthesizing analogs with modified substitution patterns to fine-tune biological activity.

In vitro studies have begun to unravel the pharmacological profile of 1-(3-methylthiophen-2-yl)ethane-1,2-diol. Initial experiments suggest that this compound exhibits moderate activity against certain cancer cell lines, potentially through mechanisms involving disruption of microtubule dynamics or inhibition of key signaling pathways. The diol group may contribute to these effects by facilitating interactions with hydrophilic regions of target proteins or by participating in redox-based regulatory processes.

The synthesis of 1-(3-methylthiophen-2-yl)ethane-1,2-diol presents an interesting challenge due to the need for precise functionalization of the thiophene ring while maintaining regioselectivity. Modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled efficient access to complex heterocyclic structures like this one. These techniques allow chemists to introduce diverse substituents while minimizing unwanted side reactions.

The potential applications of 1-(3-methylthiophen-2-yl)ethane-1,2-diol extend beyond oncology. Emerging research suggests that this compound may have utility in treating inflammatory diseases by modulating cytokine production or inhibiting inflammatory enzymes. The ability of thiophene derivatives to engage with biological membranes also raises possibilities for applications in neurodegenerative disorders or infectious diseases where membrane permeability plays a critical role.

As interest in natural product-inspired scaffolds grows within pharmaceutical research, compounds like 1-(3-methylthiophen-2-yl)ethane-1,2-diol are being revisited for their structural elegance and biological promise. The integration of computational screening with experimental validation has accelerated the discovery pipeline for such molecules. High-throughput screening (HTS) campaigns combined with structure-based drug design (SBDD) are being employed to identify novel derivatives with enhanced potency and selectivity.

The future direction for research on 1-(3-methylthiophen-2-yl)ethane-1,2-diol includes exploring its potential as an intermediate in larger synthetic schemes or as part of combinatorial libraries designed for high-throughput screening. Advances in green chemistry principles may also influence how this compound is synthesized, emphasizing sustainable methodologies that reduce waste and improve atom economy.

In conclusion,1-(3-methylthiophen-2-ylenes)-diol CAS No 1555852044 represents a compelling example of how structural innovation can yield bioactive molecules with therapeutic potential. Its unique combination of functional groups—specifically the methylthiophenone ring ethylene glycol moiety—makes it a versatile scaffold for further chemical manipulation and biological evaluation. As research continues into its pharmacological properties, 1555852044 will likely emerge as an important building block in medicinal chemistry efforts aimed at addressing unmet medical needs.

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